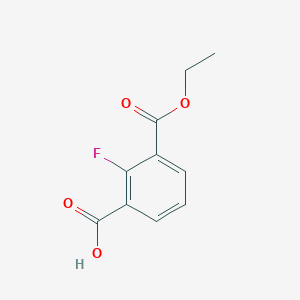

3-(Ethoxycarbonyl)-2-fluorobenzoic acid

Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Contemporary Organic Chemistry

Fluorinated benzoic acid derivatives represent a critically important class of compounds in modern organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. lookchem.com These derivatives are frequently employed as intermediates and precursors for a wide range of products, including pharmaceuticals, agrochemicals, dyes, and food additives. nih.gov In many cases, fluoro-substituted compounds are considered more environmentally acceptable alternatives to their chlorinated counterparts. nih.gov

The strategic placement of fluorine on a benzoic acid scaffold is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability. Researchers have explored various isomers of fluorobenzoic acid for their potential therapeutic applications. For instance, derivatives of 2-fluorobenzoic acid and 3-fluorobenzoic acid have been incorporated into novel compounds designed as multifunctional agents for treating Alzheimer's disease. nih.gov Similarly, 4-fluorobenzoic acid has been used to synthesize a series of hydrazide hydrazones evaluated as potential antimicrobial agents. globalscientificjournal.comresearchgate.net Beyond medicine, these compounds also serve as artificial tracers in geothermal and oil well applications to study flow dynamics. nih.gov

| Fluorobenzoic Acid Isomer | Key Research Applications | Reference |

|---|---|---|

| 2-Fluorobenzoic Acid | Precursor for Alzheimer's disease agents, synthesis of anti-inflammatory drugs. | nih.govorgsyn.org |

| 3-Fluorobenzoic Acid | Component of potential Alzheimer's therapeutics, general synthetic intermediate. | nih.govwikipedia.org |

| 4-Fluorobenzoic Acid | Building block for antimicrobial agents, intermediate for PET imaging agents. | globalscientificjournal.comwikipedia.orgarkat-usa.org |

The Role of Ethoxycarbonyl and Fluoro Substituents in Aromatic Systems for Chemical Research

The specific utility of 3-(Ethoxycarbonyl)-2-fluorobenzoic acid stems from the combined electronic effects of its fluoro and ethoxycarbonyl substituents. These groups modulate the reactivity of the aromatic ring and the carboxylic acid, providing a unique chemical profile for research and synthesis.

The ethoxycarbonyl group (-COOEt) is also an electron-withdrawing group. mdpi.com It deactivates the aromatic ring to electrophilic attack due to both an inductive effect and a more powerful resonance effect (-M), which pulls electron density out of the pi-system. globalspec.com This deactivating nature makes electrophilic substitution reactions more difficult. globalspec.com However, the ethoxycarbonyl group serves as a valuable synthetic handle. It can be readily hydrolyzed to a carboxylic acid, converted into an amide, or reduced to an alcohol, allowing for diverse molecular modifications. In certain contexts, such as nucleophilic aromatic substitution, an ortho-carbonyl group can activate the ring for displacement of a leaving group. nih.gov

| Substituent | Primary Electronic Effect | Impact on Aromatic Ring Reactivity (Electrophilic Substitution) | Key Role in Synthesis |

|---|---|---|---|

| Fluoro (-F) | Strongly electron-withdrawing (Inductive, -I) | Deactivating | Modulates acidity, enhances metabolic stability in derivatives. |

| Ethoxycarbonyl (-COOEt) | Strongly electron-withdrawing (Resonance, -M & Inductive, -I) | Deactivating | Versatile functional group for conversion to acids, amides, alcohols. |

Overview of Current Research Trajectories Involving this compound and Related Compounds

Current research involving this compound and its structural relatives primarily positions them as valuable intermediates in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical industry. bldpharm.com The strategic arrangement of its functional groups allows for regioselective reactions, making it a desirable building block for targeted molecular architectures.

One of the most significant applications for related fluorobenzoic acid derivatives is in the field of medical imaging. Specifically, they are crucial precursors for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). arkat-usa.org For example, derivatives of 4-fluorobenzoic acid are used to create [¹⁸F]-labeled reagents, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which are then used to label peptides and other biomolecules. arkat-usa.org The development of efficient, single-step methods for nucleophilic fluorination to produce these acids is an active area of research, as it can streamline the production of these important diagnostic agents. arkat-usa.org

While direct research publications on this compound itself are specialized, its isomers and closely related analogs, such as 4-(Ethoxycarbonyl)-2-fluorobenzoic acid, are listed commercially as key pharmaceutical intermediates. bldpharm.com This indicates their use in proprietary, multi-step synthetic sequences within drug discovery and development programs. The compound's structure is well-suited for constructing complex heterocyclic systems or for use in cross-coupling reactions where the different electronic properties of the substituents can be exploited to direct the reaction to a specific position. The continued availability and synthesis of such specifically functionalized building blocks are essential for advancing organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycarbonyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWACFAXWIKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Ethoxycarbonyl 2 Fluorobenzoic Acid

Established Synthetic Routes to Substituted Fluorobenzoic Acids

The introduction of a fluorine atom onto a benzoic acid scaffold can be achieved through several distinct chemical strategies. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

Nucleophilic Fluorination Approaches to Benzoic Acid Scaffolds

Nucleophilic fluorination has emerged as a powerful tool for the synthesis of fluoroaromatic compounds, including fluorobenzoic acids. A notable development in this area is the transition metal-free synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of 1-arylbenziodoxolones. umn.eduarkat-usa.org This method utilizes readily available fluoride (B91410) salts, such as cesium fluoride (CsF), in polar aprotic solvents. arkat-usa.org The 1-arylbenziodoxolone precursors are themselves prepared from commercially available substituted iodobenzoic acids. arkat-usa.org

The efficiency of this fluorination is influenced by the substituents on the benziodoxolone ring. For instance, the presence of an electron-withdrawing nitro group at the 5-position of the benziodoxole was found to be highly effective, leading to an 89% yield of the corresponding 2-fluoro-5-nitrobenzoic acid. arkat-usa.org This approach has also been successfully applied to the synthesis of radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which is significant for applications in Positron Emission Tomography (PET). umn.eduarkat-usa.org The reaction conditions for this transformation are summarized in the table below.

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

| 1-Mesityl-5-nitrobenziodoxolone | CsF | DMF | 150 | 89 |

| 1-Mesityl-7-methylbenziodoxolone | CsF | DMF | 150 | 78 |

| Activated 1-mesitylbenziodoxolone | CsF | DMF | 150 | 8 |

| 1-Mesityl-5-nitrobenziodoxole (for ¹⁸F) | [¹⁸F]KF•K₂.₂.₂ | MeCN | 80 | >98 (RCP) |

Data compiled from research on nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

Oxidative Transformations in the Synthesis of Fluorobenzoates

Oxidative methods provide another important avenue for the synthesis of benzoic acids. These transformations typically involve the oxidation of a precursor with a carbon atom at a lower oxidation state, such as a methyl group or a primary alcohol, attached to the aromatic ring. A common laboratory method involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents like potassium dichromate(VI) in the presence of dilute sulfuric acid. chemguide.co.uk For the synthesis of a fluorobenzoate, this would entail the oxidation of a corresponding fluorinated benzyl (B1604629) alcohol or benzaldehyde. The reaction is often performed under reflux to ensure the complete conversion of any intermediate aldehyde to the desired carboxylic acid. chemguide.co.uk

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are also effective oxidants for a variety of functional group transformations, including the synthesis of α,β-unsaturated carbonyl compounds from carbonyl compounds and the oxidation of allylic and benzylic positions. orientjchem.org The synthesis of IBX itself is achieved through the oxidation of 2-iodobenzoic acid with an oxidant like Oxone. orientjchem.org More recently, copper-catalyzed decarboxylative C-O bond formation reactions have been developed, representing an innovative oxidative transformation of benzoic acids themselves to phenols. nih.gov While not a direct route to fluorobenzoates, these oxidative processes highlight the diverse strategies available for manipulating functional groups on the benzene (B151609) ring.

Diazotization-Based Syntheses of Fluoroaromatic Carboxylic Acids

Diazotization of aromatic amines, followed by a substitution reaction, is a classic and versatile method for introducing a range of substituents onto an aromatic ring. The Balz-Schiemann reaction is a specific application of this chemistry for the synthesis of aryl fluorides. google.commasterorganicchemistry.com This process involves three main steps:

Diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.comorganic-chemistry.org

Conversion of the diazonium salt to a diazonium tetrafluoroborate (B81430) salt by treatment with fluoboric acid (HBF₄). google.commasterorganicchemistry.com

Thermal decomposition of the diazonium tetrafluoroborate, which releases nitrogen gas and boron trifluoride, to yield the aryl fluoride. google.com

This strategy can be applied to the synthesis of fluoroaromatic carboxylic acids by starting with an appropriate amino-substituted benzoic acid. For example, the synthesis of 2-amino-3-fluorobenzoic acid, an important synthetic intermediate, has been reported, demonstrating the utility of this approach for creating fluorinated benzoic acid analogues. orgsyn.org The mechanism for the formation of the α-bromo acid from an amino acid via diazotization is thought to proceed through a double inversion mechanism involving an alpha lactone intermediate. nih.gov

Precursor Design and Convergent Syntheses for 3-(Ethoxycarbonyl)-2-fluorobenzoic Acid

The synthesis of a molecule with multiple substituents like this compound requires a convergent approach where key fragments are prepared separately and then combined, or a linear approach where substituents are added sequentially. The design of precursors is critical to control the regioselectivity of the reactions.

Exploration of Alkylation and Carboxylation Reactions in Benzoic Acid Synthesis

The introduction of the carboxylic acid group onto the aromatic ring is a key step. Carboxylation reactions offer a direct method to achieve this. One approach involves the reaction of aromatic hydrocarbons with carbon dioxide in the presence of a Friedel-Crafts catalyst, although this can sometimes lead to benzophenone (B1666685) derivatives as by-products. google.com A more controlled method involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with carbon dioxide. This can be achieved by converting a bromo- or iodo-substituted precursor into a Grignard reagent with magnesium, which then reacts with CO₂ to form the magnesium salt of the carboxylic acid. Functionalized organozinc reagents have also been shown to undergo efficient carboxylation with CO₂. organic-chemistry.org

The ethoxycarbonyl group is an ester. The most common method for its formation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) under acidic catalysis. libretexts.org This is a reversible reaction, and often a large excess of the alcohol is used to drive the equilibrium towards the ester product. libretexts.org Alternatively, carboxylic acids can be converted to esters using diazoalkanes, which is a very mild and efficient transformation. researchgate.net

Multi-Step Preparations of Ethoxycarbonyl-Substituted Fluorobenzoic Acid Analogues

The assembly of ethoxycarbonyl-substituted fluorobenzoic acids typically involves a multi-step sequence. The specific order of reactions—fluorination, carboxylation, and esterification—is crucial for a successful synthesis. For instance, a plausible synthetic route to the related compound 3-ethoxy-2-fluorobenzoic acid starts with 2-fluoro-3-hydroxybenzoic acid. The phenolic hydroxyl group is first deprotonated with a base, and the resulting phenoxide is then reacted with an ethylating agent like ethyl iodide to form the ether linkage.

For the target molecule, this compound, a strategy might involve starting with a pre-fluorinated and functionalized benzene ring. For example, a multi-step synthesis could begin with a compound like 2-fluoro-3-bromotoluene. The methyl group could be oxidized to a carboxylic acid, and the bromo substituent could be converted to an ethoxycarbonyl group via a palladium-catalyzed carbonylation reaction in the presence of ethanol. The development of one-pot, multi-step mechanochemical syntheses for other fluorinated compounds, such as pyrazolones, showcases modern approaches to building complex molecules efficiently and with reduced solvent waste. beilstein-journals.org The synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaminobenzene involves a multi-step sequence including the formation of 7-fluoroisatin, followed by oxidative cleavage, demonstrating a viable pathway to highly substituted fluorobenzoic acids. orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Protocols for Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic protocols. These approaches focus on reducing waste, using less toxic reagents, and improving energy efficiency.

Use of Greener Solvents and Catalysts:

One of the core tenets of green chemistry is the use of environmentally benign solvents. For fluorination reactions, ionic liquids have emerged as promising alternatives to volatile organic compounds. mdpi.comrsc.orgresearchgate.netrsc.org They can enhance the solubility and reactivity of fluorinating agents and can often be recycled. mdpi.comrsc.orgresearchgate.net For esterification reactions, heterogeneous catalysts, such as UiO-66-NH₂, offer advantages in terms of ease of separation and reusability. rsc.orgresearchgate.netrsc.org

Photocatalysis and Flow Chemistry:

Modern synthetic methodologies like photocatalysis and flow chemistry offer significant green advantages for the synthesis of fluorinated aromatics. Photocatalysis can enable C-H fluorination under mild conditions, avoiding the need for pre-functionalized starting materials. rsc.orgchemrxiv.orgnih.gov Flow chemistry, by utilizing microreactors, allows for better control over reaction parameters, improved safety when handling hazardous reagents like fluorine gas, and can lead to higher yields and selectivity. researchgate.netacs.orgresearchgate.netvapourtec.comrsc.org

Mechanochemistry:

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical grinding, can significantly reduce or eliminate the need for solvents. rsc.orgnih.govmdpi.com This approach has been successfully applied to aromatic nucleophilic fluorination, offering a rapid and environmentally friendly route to fluorinated compounds. rsc.org

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) is another cornerstone of green chemistry. Enzymes can offer high selectivity under mild reaction conditions. For instance, lipases can be used for the selective esterification of carboxylic acids. bohrium.com Furthermore, dioxygenase enzymes have been shown to perform dearomative dihydroxylation of fluorinated benzoic acids, providing access to valuable chiral building blocks. almacgroup.com The development of "trifluoromethylases" through directed evolution is also expanding the biocatalytic toolbox for organofluorine synthesis. acs.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Aromatics

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Fluorination | Balz-Schiemann (HBF₄) | Photocatalytic C-H Fluorination | Milder conditions, avoids diazonium salts chemrxiv.orgnih.gov |

| Halogen Exchange (HF) | Flow Chemistry with F₂ | Enhanced safety and control researchgate.netresearchgate.net | |

| Mechanochemical Fluorination | Solvent-free, rapid rsc.orgnih.gov | ||

| Esterification | Fischer-Speier (H₂SO₄) | Biocatalytic Esterification (Lipase) | High selectivity, mild conditions bohrium.com |

| Heterogeneous Catalysis (UiO-66-NH₂) | Catalyst recyclability rsc.orgrsc.org | ||

| Solvent | Volatile Organic Solvents | Ionic Liquids | Low volatility, potential for reuse mdpi.comrsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Ethoxycarbonyl 2 Fluorobenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 3-(ethoxycarbonyl)-2-fluorobenzoic acid, participating in a variety of transformations fundamental to organic synthesis. The electronic interplay between the electron-withdrawing carboxylic acid, the ethoxycarbonyl group, and the fluorine atom on the aromatic ring influences the reactivity of this functional group.

Esterification Reactions and Their Scope

Esterification of the carboxylic acid moiety in this compound can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common approach. researchgate.net This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product ester, the water formed during the reaction is usually removed, for instance, by azeotropic distillation. researchgate.net

The scope of the esterification is broad, allowing for the synthesis of a diverse range of esters by varying the alcohol used. Primary and secondary alcohols generally provide good yields, while tertiary alcohols may be more prone to elimination side reactions under the acidic and heated conditions. For the esterification of fluorinated aromatic carboxylic acids, heterogeneous catalysts have also been employed to facilitate the reaction, potentially offering advantages in terms of catalyst separation and reuse. rsc.org

| Reaction Condition | Reactants | Catalyst | Product | General Observations |

| Fischer-Speier Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ or HCl | 2-Fluoro-1,3-benzenedicarboxylic acid, 1-ethyl 3-alkyl ester | Reaction is equilibrium-driven; requires excess alcohol or removal of water. |

| DCC/DMAP Coupling | This compound, Alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP) | 2-Fluoro-1,3-benzenedicarboxylic acid, 1-ethyl 3-alkyl ester | Milder conditions, suitable for sensitive substrates; proceeds via an active ester intermediate. researchgate.net |

| Alkylation of Carboxylate | 3-(Ethoxycarbonyl)-2-fluorobenzoate salt, Alkyl halide | - | 2-Fluoro-1,3-benzenedicarboxylic acid, 1-ethyl 3-alkyl ester | Nucleophilic substitution reaction; suitable for a wide range of alkyl halides. |

This table presents plausible esterification methods for this compound based on general organic chemistry principles. Specific experimental data for this compound was not available in the searched literature.

Amide Bond Formation and Peptide Coupling Methodologies

The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as the direct reaction with an amine is generally slow. luxembourg-bio.comlibretexts.org A wide array of coupling reagents, developed extensively for peptide synthesis, can be employed for this purpose. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective activating agents. semanticscholar.org

The general mechanism of these couplings involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester with HOBt). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. luxembourg-bio.com The choice of coupling reagent, solvent, and base can be optimized to achieve high yields and purity of the resulting amide. nih.gov

| Coupling Reagent | Additive | General Reaction Conditions | Potential Byproducts |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Anhydrous organic solvent (e.g., DCM, DMF), room temperature | Dicyclohexylurea (DCU) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-Hydroxy-7-azabenzotriazole) | Aqueous or organic solvent, room temperature | Water-soluble urea (B33335) byproduct |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Anhydrous organic solvent, base (e.g., DIEA) | HOBt, phosphonamide derivatives |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Anhydrous organic solvent, base (e.g., DIEA) | HOAt, tetramethylurea |

This table outlines common peptide coupling methodologies that could be applied to this compound. Specific reaction conditions and yields for this particular substrate would require experimental determination.

Coordination Chemistry of Benzoic Acid Derivatives for Ligand Synthesis

Benzoic acid and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through their carboxylate group in various coordination modes, including monodentate, bidentate chelating, and bridging fashions. The presence of other functional groups on the aromatic ring, such as the fluorine atom and the ethoxycarbonyl group in this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and properties of the resulting metal complexes. researchgate.netnih.gov

The synthesis of such complexes is often achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent system. The choice of solvent, temperature, and the presence of auxiliary ligands can direct the self-assembly process to yield different crystalline structures with potentially interesting properties, such as luminescence or catalysis. nih.gov

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group in this compound is also a site of chemical reactivity, primarily involving nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Kinetics

The ethoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. researchgate.net

Transesterification Processes and Related Derivatizations

Transesterification is a process where the ethoxy group of the ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. researchgate.net Base-catalyzed transesterification is also possible, usually employing the alkoxide of the desired alcohol.

This reaction allows for the conversion of the ethyl ester to other alkyl esters, which can be useful for modifying the physical properties of the molecule or for introducing other functional groups. For example, reaction with a diol could lead to the formation of a polyester, while reaction with an amino alcohol could introduce a hydroxyl and an amide functionality in a single step following subsequent intramolecular rearrangement. Catalysts such as boron trifluoride etherate have been shown to be effective for the transesterification of certain esters. researchgate.net

| Reaction Type | Reagents | Catalyst | Product | General Characteristics |

| Acid-Catalyzed Transesterification | Another alcohol (R'-OH) | H₂SO₄, HCl | 2-Fluoro-3-(alkoxycarbonyl)benzoic acid | Reversible reaction, driven by excess of the new alcohol. researchgate.net |

| Base-Catalyzed Transesterification | Another alcohol (R'-OH) | NaOR', KOR' | 2-Fluoro-3-(alkoxycarbonyl)benzoic acid | Irreversible, driven by the formation of a stable alkoxide. |

| Lewis Acid-Catalyzed Transesterification | Another alcohol (R'-OH) | BF₃·OEt₂ | 2-Fluoro-3-(alkoxycarbonyl)benzoic acid | Can be effective under milder conditions. researchgate.net |

This table provides an overview of potential transesterification methods for the ethoxycarbonyl group of this compound based on general reaction principles. Specific experimental validation is required.

Cyclization and Heterocycle Formation from this compound Derivatives

Specific examples of the synthesis of pyrazole (B372694) and benzopyrano-fused systems directly from this compound or its immediate derivatives are not described in the readily accessible scientific literature. The synthesis of such heterocyclic systems would likely necessitate the introduction of appropriate functional groups that could undergo intramolecular or intermolecular cyclization. For instance, the formation of a pyrazole ring would typically require a 1,3-dicarbonyl moiety or a derivative thereof to react with a hydrazine (B178648) derivative. Similarly, the construction of a benzopyrano-fused system would involve a reaction to form the pyran ring fused to the existing benzene (B151609) ring.

The exploration of novel ring systems through intramolecular cyclizations of this compound derivatives is a plausible synthetic avenue, but one that has not been specifically detailed in available research. The presence of three distinct functional groups offers potential for a variety of intramolecular reactions, provided that suitable reaction partners are introduced into the molecule. The development of such synthetic routes would constitute novel research in the field of heterocyclic chemistry.

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxycarbonyl 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine.

The ¹H NMR spectrum of 3-(Ethoxycarbonyl)-2-fluorobenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethyl group of the ester functionality. Based on the analysis of structurally similar compounds, the following proton signals are expected:

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns will be influenced by the presence of the electron-withdrawing carboxylic acid and ethoxycarbonyl groups, as well as the fluorine atom. The proton ortho to the fluorine atom is expected to show coupling to ¹⁹F.

Ethyl Group Protons: The ethoxycarbonyl group will give rise to two signals. A quartet is expected for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, likely appearing around δ 4.4 ppm. This quartet arises from the coupling with the neighboring methyl protons. A triplet is predicted for the terminal methyl protons (-CH₃) of the ethyl group, appearing further upfield around δ 1.4 ppm, due to coupling with the adjacent methylene protons. The integration of these signals will correspond to a 2:3 ratio, respectively.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet | 3H |

| Methylene (-OCH₂CH₃) | ~ 4.4 | Quartet | 2H |

| Methyl (-OCH₂CH₃) | ~ 1.4 | Triplet | 3H |

Carbonyl Carbons: Two signals are expected in the downfield region for the carbonyl carbons. The carboxylic acid carbonyl carbon (-COOH) is predicted to resonate around δ 165-170 ppm, while the ester carbonyl carbon (-COO-) is expected at a slightly more shielded position, around δ 164-168 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and is expected to appear significantly downfield. The other aromatic carbons will show smaller couplings to the fluorine atom. The carbons attached to the carboxylic acid and ethoxycarbonyl groups will also be shifted downfield.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected to resonate around δ 61-63 ppm, while the terminal methyl carbon (-CH₃) will appear in the upfield region, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 170 |

| Ester Carbonyl (-COO-) | 164 - 168 |

| Aromatic C-F | Downfield, with large ¹JC-F |

| Other Aromatic Carbons | 115 - 140 |

| Methylene Carbon (-OCH₂-) | 61 - 63 |

| Methyl Carbon (-CH₃) | 14 - 16 |

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For similar 2-fluorobenzoic acid derivatives, the ¹⁹F chemical shift is typically observed in the range of δ -110 to -120 ppm relative to a standard such as CFCl₃. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ester, and fluorinated aromatic moieties.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, and the ester C=O stretch is anticipated at a slightly higher frequency, around 1720-1740 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the ester group are expected to produce strong bands in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular formula C₁₀H₉FO₄), the molecular weight is 212.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:

Loss of an ethoxy group (-OC₂H₅): A peak at m/z 167.

Loss of an ethyl group (-C₂H₅): A peak at m/z 183.

Loss of a carboxyl group (-COOH): A peak at m/z 167.

Loss of carbon dioxide (-CO₂): A peak at m/z 168, followed by further fragmentation.

Decarboxylation of the benzoic acid moiety: This is a common fragmentation pathway for benzoic acids.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 212 |

| [M - C₂H₅]⁺ | 183 |

| [M - OC₂H₅]⁺ or [M - COOH]⁺ | 167 |

| [M - CO₂]⁺ | 168 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements in a compound, which is used to determine the empirical formula. For this compound, with the molecular formula C₁₀H₉FO₄, the theoretical elemental composition is:

Carbon (C): 56.61%

Hydrogen (H): 4.28%

Fluorine (F): 8.95%

Oxygen (O): 30.16%

Experimental values from elemental analysis should be in close agreement with these theoretical percentages to confirm the elemental composition and purity of the compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

| Carbon | C | 56.61 |

| Hydrogen | H | 4.28 |

| Fluorine | F | 8.95 |

| Oxygen | O | 30.16 |

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, are not available.

While crystallographic data for isomeric and related compounds such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid exist, this information cannot be directly extrapolated to definitively describe the crystal structure of this compound due to the different substitution pattern on the benzene ring. The precise arrangement of molecules in the crystal lattice is highly sensitive to the specific placement of functional groups, which influences the molecular packing and hydrogen bonding networks.

To provide a comprehensive understanding of the solid-state structure of this compound, a dedicated single-crystal X-ray diffraction study would be required. Such an analysis would yield precise atomic coordinates and allow for a detailed examination of the molecular conformation and supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 3 Ethoxycarbonyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT), Hartree-Fock, and MP2 Methods

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-(Ethoxycarbonyl)-2-fluorobenzoic acid. Methodologies such as Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are commonly used for their balance of accuracy and computational cost. nih.govrsc.orguc.pt These methods are instrumental in predicting molecular geometries, electronic structures, and vibrational frequencies.

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For derivatives of benzoic acid, the orientation of the carboxylic acid group and other substituents relative to the benzene (B151609) ring is of primary interest. In the case of 2-fluorobenzoic acid, DFT calculations have identified four stable conformers. nih.gov These arise from the cis and trans configurations of the O=C-O-H dihedral angle and the relative orientation of the carboxylic group with respect to the fluorine atom. nih.govuc.pt The introduction of an ethoxycarbonyl group at the 3-position would further increase the conformational complexity, with rotations around the C-C and C-O single bonds of the ester group leading to additional local energy minima.

Table 1: Calculated Geometric Parameters for Benzoic Acid Derivatives from DFT Studies

| Parameter | Benzoic Acid | 2-Fluorobenzoic Acid |

|---|---|---|

| O=C-O-H Dihedral Angle (cis) | ~0° | ~0° |

| O=C-O-H Dihedral Angle (trans) | ~180° | ~180° |

| C6-C-C=O Dihedral Angle | Varies with conformation | Varies with conformation |

| C2-C-C=O Dihedral Angle | Varies with conformation | Varies with conformation |

Data is generalized from typical DFT B3LYP/6-311++G(d,p) calculations. uc.pt

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for molecular characterization. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. rsc.org For substituted benzoic acids, characteristic vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-C stretching and bending modes of the aromatic ring. The calculated spectra are invaluable for assigning experimental IR bands to specific molecular motions. For instance, the formation of intramolecular hydrogen bonds, such as between the carboxylic proton and the fluorine atom in certain conformers of 2-fluorobenzoic acid, can be identified by shifts in the O-H stretching frequency. nih.govrsc.org

Conformational Analysis and Potential Energy Surface Mapping

The presence of flexible substituent groups, namely the carboxylic acid and ethoxycarbonyl groups, necessitates a thorough conformational analysis. By systematically rotating the dihedral angles associated with these groups and calculating the corresponding energies, a potential energy surface (PES) can be mapped. This map reveals the relative energies of different conformers and the energy barriers for interconversion between them.

For 2-fluorobenzoic acid, studies have shown that the cis conformers of the carboxylic acid group are lower in energy than the trans conformers. nih.gov The introduction of the ethoxycarbonyl group at the 3-position would introduce additional rotational barriers. The interaction between the ethoxycarbonyl group and the adjacent carboxylic acid and fluorine substituents would play a crucial role in determining the most stable conformations.

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Approaches

Computational methods are pivotal in predicting the reactivity of molecules. Descriptors derived from DFT, such as chemical potential, softness, and Fukui functions, can be used to analyze the effect of substituents on the acidity and reactivity of benzoic acids. nih.gov The fluorine and ethoxycarbonyl substituents, being electron-withdrawing, are expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. nih.gov

Computational studies can also elucidate reaction mechanisms by mapping the reaction pathways and identifying transition states. For reactions involving this compound, such as esterification or nucleophilic substitution, theoretical calculations can provide detailed insights into the energetics and feasibility of different mechanistic routes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electronic charge within a molecule is fundamental to its chemical behavior. Quantum chemical calculations can provide various measures of atomic charges, such as Mulliken, Löwdin, and Natural Population Analysis (NPA) charges. These charge models help in understanding the inductive and resonance effects of the substituents.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a high negative potential around the carbonyl oxygens of both the carboxylic acid and the ester groups, and a positive potential around the acidic proton of the carboxylic acid.

Spectroscopic Property Prediction and Correlation with Experimental Data

Beyond vibrational spectra, computational chemistry can predict a range of other spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and used to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. rsc.org

By comparing the computationally predicted spectra with experimental data, a detailed validation of the theoretical model can be achieved. This correlation is essential for confirming the accuracy of the computational approach and for gaining a deeper understanding of the molecule's structure and properties.

Applications of 3 Ethoxycarbonyl 2 Fluorobenzoic Acid in Advanced Chemical Research

Strategic Building Block in Organic Synthesis

3-(Ethoxycarbonyl)-2-fluorobenzoic acid is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the specific arrangement of three distinct functional groups—a carboxylic acid, an ethoxycarbonyl (ester) group, and a fluorine atom—on the benzene (B151609) ring. This unique constitution allows for a wide range of selective chemical transformations, making it a valuable scaffold for constructing more elaborate molecular architectures.

The presence of orthogonally reactive sites on this compound enables chemists to perform sequential and regioselective modifications. The carboxylic acid and the ester group can be independently manipulated to form amides, other esters, or be reduced to alcohols, providing multiple pathways for chain elongation and functionalization. The fluorine atom, a common feature in many bioactive molecules, influences the electronic properties of the aromatic ring and can participate in specific coupling reactions.

Fluorinated benzoic acid derivatives are foundational materials in the synthesis of a variety of complex organic structures, including pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can significantly alter the biological activity and metabolic stability of the target molecule. As such, compounds like this compound are integral to building diverse chemical libraries for screening and discovery. The ability to use this single molecule to generate a multitude of derivatives makes it an efficient starting point for creating novel chemical scaffolds. Amine-reactive prosthetic groups, for example, are often synthesized from fluorobenzoic acid precursors for use in bioconjugation nih.gov.

In the field of medicinal chemistry, this compound is a valuable precursor for the development of new chemical entities (NCEs). The incorporation of fluorine into potential drug candidates is a widely used strategy to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound provides a ready-made fluorinated phenyl ring that can be incorporated into larger molecules. The carboxylic acid function is particularly useful for forming amide bonds, a common linkage in many pharmaceutical agents, by coupling with various amines. For instance, similar fluorinated benzoic acid structures have been used to generate scaffolds for imaging agents targeting the prostate-specific membrane antigen (PSMA). nih.gov The development of such targeted molecules is crucial for advancing diagnostic and therapeutic research. Prosthetic groups derived from such precursors enable the rapid creation of novel compounds for preclinical evaluation. ncl.ac.uk

Radiochemical Synthesis and Positron Emission Tomography (PET) Research

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies heavily on the development of novel radiotracers. Fluorobenzoic acid derivatives, including this compound, are pivotal precursors in the synthesis of fluorine-18 (B77423) (¹⁸F) labeled compounds for PET research. Fluorine-18 is one of the most frequently used radionuclides for PET due to its nearly ideal physical properties, including a 110-minute half-life and low positron energy, which results in high-resolution images. rsc.org

The synthesis of ¹⁸F-radiolabeled fluorobenzoic acids is a cornerstone of PET radiochemistry. The most common method involves a nucleophilic aromatic substitution (SNAr) reaction where a precursor molecule is reacted with [¹⁸F]fluoride ion. arkat-usa.org Typically, the aromatic ring is activated by a good leaving group, such as a nitro group or a trialkylammonium salt, positioned ortho or para to an electron-withdrawing group.

For example, the synthesis of 4-[¹⁸F]fluorobenzoic acid often proceeds from an ethyl 4-nitrobenzoate (B1230335) or a (4-ethoxycarbonylphenyl)trimethylammonium triflate precursor, followed by hydrolysis of the ester. rsc.org A similar strategy could be applied to synthesize an ¹⁸F-labeled version of this compound. After the radiolabeling step, the resulting ¹⁸F-fluorobenzoic acid derivative can be used for further conjugation. These multistep procedures are often optimized for speed and efficiency to minimize decay losses of the short-lived ¹⁸F isotope. arkat-usa.org

Many biomolecules, such as peptides and proteins, are too sensitive to withstand the harsh conditions of direct radiofluorination. acs.org To overcome this, radiochemists use ¹⁸F-labeled prosthetic groups, which are small, reactive molecules that can be conjugated to a biomolecule under mild conditions. rsc.orgacs.org

¹⁸F-labeled fluorobenzoic acids are frequently converted into more reactive forms to serve as prosthetic groups. nih.gov A common approach is the activation of the carboxylic acid moiety to form an N-succinimidyl ester. The resulting compound, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), readily reacts with primary amines on peptides or proteins to form stable amide bonds. acs.orgnih.gov This method is widely employed for labeling biomolecules for PET imaging. nih.gov The metabolic stability and favorable conjugation yields associated with [¹⁸F]SFB make it an optimal reagent for this purpose. nih.gov

| Prosthetic Group Name | Abbreviation | Precursor Class | Target Functional Group on Biomolecule |

| N-succinimidyl 4-[¹⁸F]fluorobenzoate | [¹⁸F]SFB | Fluorobenzoic Acid | Primary Amine |

| 4-[¹⁸F]fluorobenzoic acid | [¹⁸F]FBA | Fluorobenzoic Acid | Primary Amine (with coupling agent) |

| 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | [¹⁸F]FPy-TFP | Fluoronicotinic Acid | Primary Amine |

| Propargyl 4-[¹⁸F]fluorobenzoate | [¹⁸F]PFB | Fluorobenzoic Acid | Azide (via Click Chemistry) |

This table presents examples of common prosthetic groups based on fluorinated aromatic acids used in radiopharmaceutical research. nih.govacs.orgnih.govresearchgate.net

Development of Fluorine-Containing Probes for Advanced Analytical Techniques

Beyond its use in PET, the fluorine atom in this compound makes it a candidate for the development of probes for other advanced analytical techniques. The stable isotope of fluorine, ¹⁹F, has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages, including a wide chemical shift range and high sensitivity, which allows for the detection of fluorinated molecules with minimal background interference.

Derivatives of fluorobenzoic acids can be engineered into molecular probes for specific analytical applications. For example, a fluorine probe molecule prepared from 3-chloro-2-fluorobenzoic acid has been used to identify and quantify amino acids in metabolomics studies using ¹⁹F NMR. ossila.com In this approach, the fluorinated probe is designed to react selectively with a target class of molecules, thereby "tagging" them with a ¹⁹F label for NMR detection. Given this precedent, this compound could serve as a scaffold for creating novel ¹⁹F NMR probes, where the carboxylic acid or ester group is modified to introduce reactivity towards specific analytes of interest in complex biological or chemical systems.

Utilization in ¹⁹F NMR-Based Metabolomics Studies and Biochemical Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool in biochemical and metabolomics studies due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine signals in most biological systems. Fluorinated compounds can serve as probes to monitor molecular interactions, enzymatic activity, and metabolic pathways.

While no specific ¹⁹F NMR studies involving this compound have been documented in prominent research, the behavior of simpler fluorobenzoates provides a clear precedent for its potential utility. For instance, studies on the interaction of ortho-, meta-, and para-fluorobenzoates with enzymes have demonstrated the sensitivity of the fluorine signal to its chemical environment. The ¹⁹F chemical shift can change significantly upon binding to a protein, providing insights into binding events and the nature of the binding site. The presence of the ethoxycarbonyl group alongside the fluorine atom in this compound offers a bifunctional probe, potentially allowing for the monitoring of interactions involving both the carboxylic acid and ester moieties.

Design and Synthesis of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical as it dictates the structure, porosity, and functionality of the resulting framework. Benzoic acid derivatives are frequently used as ligands in MOF synthesis.

The incorporation of fluorine atoms into organic linkers is a widely used strategy to tune the properties of MOFs. Fluorination can enhance the hydrophobicity of the framework, improve its chemical stability, and modify its affinity for specific guest molecules, such as CO₂ or hydrocarbons. Although the direct use of this compound as a primary ligand in a reported MOF structure is not prominent, its architecture is highly relevant. As a dicarboxylic acid monoester, it could be hydrolyzed to 2-fluoroisophthalic acid for use as a ditopic linker, or it could be used directly where the ester group projects into the MOF pores. In this scenario, the fluorine and ester functionalities would decorate the internal surface of the framework, creating a specific chemical environment for selective adsorption or catalysis.

Biochemical Pathway Elucidation and Microbial Metabolism Studies of Related Fluorobenzoates

The microbial degradation of fluorinated aromatic compounds is a significant area of research, driven by their presence as environmental pollutants. While the metabolism of this compound has not been specifically detailed, extensive studies on the degradation of monofluorobenzoate isomers (2-fluorobenzoate, 3-fluorobenzoate (B1230327), and 4-fluorobenzoate) by various bacterial strains have elucidated several key biochemical pathways. These studies provide a robust model for predicting the likely metabolic fate of more complex derivatives.

Bacteria from genera such as Pseudomonas, Alcaligenes, and Aureobacterium have been shown to utilize fluorobenzoates as their sole source of carbon and energy. nih.gov The initial step in the aerobic degradation of these compounds typically involves a dioxygenase-catalyzed reaction that hydroxylates the aromatic ring, leading to the formation of a fluorinated catechol.

Metabolic Pathways of Monofluorobenzoates:

2-Fluorobenzoate (B1215865): The metabolism of 2-fluorobenzoate can proceed via an initial dioxygenation that results in the elimination of the fluoride (B91410) ion. nih.gov Some anaerobic bacteria can also degrade 2-fluorobenzoate, where an inducible benzoyl-coenzyme A synthetase initiates the pathway, suggesting fluoride is removed in a sequence common to benzoate (B1203000) degradation. nih.gov

3-Fluorobenzoate: The degradation of 3-fluorobenzoate is particularly challenging and can proceed via two different dioxygenation routes. ethz.ch

1,2-Dioxygenation: This pathway leads to the formation of 3-fluorocatechol. However, the subsequent ring cleavage product, 2-fluoro-cis,cis-muconic acid, is a dead-end metabolite for some strains like Pseudomonas sp. B13, causing metabolic stalling. nih.govethz.ch

1,6-Dioxygenation: Certain adapted strains can utilize this alternative pathway to produce 4-fluorocatechol, which is more readily metabolized, thus avoiding the accumulation of toxic intermediates. ethz.ch

4-Fluorobenzoate (B1226621): This isomer is often more readily degraded. Most aerobic pathways proceed through the formation of 4-fluorocatechol. nih.gov An alternative pathway has been identified in Aureobacterium sp., which circumvents fluorinated intermediates by converting 4-fluorobenzoate to 4-hydroxybenzoate (B8730719) and then to 3,4-dihydroxybenzoate, releasing stoichiometric amounts of fluoride in the process. nih.govnih.gov

The research findings on these related compounds suggest that the microbial metabolism of this compound would likely be initiated by ester hydrolysis, followed by dioxygenase attack on the resulting 2-fluorobenzoic acid core, potentially leading to defluorination and subsequent ring cleavage.

Interactive Data Table: Microbial Degradation of Monofluorobenzoates

| Isomer | Bacterial Genera | Key Initial Enzyme | Primary Intermediate(s) | Metabolic Outcome | Citations |

| 2-Fluorobenzoate | Pseudomonas | Dioxygenase, Benzoyl-CoA Synthetase (anaerobic) | Catechol | Complete degradation with fluoride elimination. | nih.govnih.gov |

| 3-Fluorobenzoate | Pseudomonas, Acinetobacter, Sphingomonas | Dioxygenase (1,2- or 1,6-) | 3-Fluorocatechol, 4-Fluorocatechol | Can lead to dead-end metabolites (2-fluoro-cis,cis-muconate) or complete degradation depending on the pathway. | nih.govethz.ch |

| 4-Fluorobenzoate | Alcaligenes, Pseudomonas, Aureobacterium | Dioxygenase, Hydrolase | 4-Fluorocatechol, 4-Hydroxybenzoate | Generally leads to complete degradation and fluoride release. Some pathways avoid fluorinated intermediates. | nih.govnih.govethz.ch |

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis of Fluorinated Benzoic Acids

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge, as the introduction of fluorine can profoundly influence a molecule's biological activity. Recent progress in asymmetric synthesis offers promising avenues for producing chiral fluorinated benzoic acids with high stereocontrol.

Key innovations in this area include the development of novel chiral catalysts and synthetic strategies. Organocatalysis and transition-metal catalysis are at the forefront, with researchers designing sophisticated catalyst systems that can effectively control the stereochemistry of fluorination reactions. For instance, bifunctional catalysts that combine a hydrogen-bond donor and a phase-transfer agent have been successfully used in enantioselective fluorolactonization reactions. researchgate.net Similarly, chiral nickel(II) complexes have proven to be powerful tools for the stereoselective synthesis of various fluorinated amino acids, a strategy that could be adapted for fluorinated benzoic acid derivatives. beilstein-journals.org

Enzymatic approaches are also emerging as a powerful alternative for creating chiral fluorinated molecules. the-innovation.org Enzymes, with their inherent chirality and high selectivity, can catalyze fluorination reactions with exceptional precision. For example, flavin mononucleotide (FMN)-dependent reductases can be used to generate fluorinated compounds by controlling remote stereocenters. the-innovation.org These biocatalytic methods not only offer high enantioselectivity but also operate under mild, environmentally friendly conditions.

Future research will likely focus on expanding the scope of these catalytic systems to a broader range of fluorinated benzoic acid precursors and developing new enzymatic pathways for direct asymmetric fluorination.

Machine Learning and AI-Driven Discovery of New Reactions and Materials

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new reactions and materials by accelerating the traditionally slow, trial-and-error process. acs.orgchannel8.com These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, identify novel synthetic routes, and design molecules with specific, desirable properties. cam.ac.ukchemrxiv.org

For fluorinated compounds, AI can be used to:

Predict Reactivity: ML models can be trained on large datasets of known reactions to predict the feasibility and outcome of new, untested transformations, guiding chemists toward more successful experiments. cam.ac.uknih.gov

Discover New Materials: Generative AI models can design novel fluorinated molecules, such as polymers or electronic materials, with optimized properties by learning the relationships between chemical structure and function. cornell.eduibm.com Companies like IBM are developing open-source foundation models pre-trained on massive molecular databases to screen for new materials with applications in clean energy and electronics. ibm.com

Automate Research: "Self-driving laboratories" that integrate AI with robotic platforms can autonomously design, execute, and analyze experiments, dramatically accelerating the pace of materials discovery by up to tenfold. sciencedaily.com

This data-driven approach allows for a more comprehensive exploration of chemical space, potentially uncovering unconventional reactions and leading to the discovery of fluorinated materials with unprecedented performance. chemrxiv.org

| AI Application Area | Description | Potential Impact on Fluorinated Compounds |

| Reaction Prediction | Using ML to forecast the outcomes of unknown chemical reactions. | Accelerates the discovery of new synthetic routes for compounds like 3-(Ethoxycarbonyl)-2-fluorobenzoic acid. |

| Generative Design | Employing AI to create novel molecular structures with desired properties. | Enables the design of new fluorinated pharmaceuticals and materials with enhanced performance. |

| Autonomous Labs | Integrating AI with robotics to automate the entire research cycle. | Radically speeds up the optimization of synthetic processes and the discovery of new materials. |

Photochemical and Electrochemical Approaches to Functionalization

Photochemical and electrochemical methods are gaining traction as sustainable and highly selective tools for the functionalization of organic molecules, including fluorinated benzoic acids. numberanalytics.com These techniques often operate under mild conditions, avoiding the need for harsh reagents and high temperatures associated with traditional synthesis.

Electrochemical synthesis offers a powerful way to form carbon-fluorine bonds directly. lew.ro Anodic fluorination can introduce fluorine atoms into aromatic rings and other organic structures with high efficiency. cecri.res.inresearchgate.net Recent advancements include the use of more sustainable and readily available fluorine sources, such as hexafluorosilicate (B96646) salts, which can be used in electrochemical decarboxylative fluorinations. acs.org This approach provides an environmentally benign and scalable strategy for producing a wide range of organofluorine compounds. researchgate.net

Photochemical methods , which use light to initiate chemical reactions, provide unique pathways for functionalization. Photoredox catalysis, for example, can facilitate reactions that are difficult to achieve through other means. acs.org This strategy has been used for the dearomatizing fluoroaroylation of benzofurans, where an aroyl fluoride (B91410) acts as a bifunctional reagent to form both a C-C and a C-F bond in a single operation. nih.gov Such methods offer novel ways to build molecular complexity and functionalize fluorinated aromatic systems with high precision.

The continued development of these methods will provide chemists with a broader toolkit for modifying complex molecules like this compound, enabling late-stage functionalization and the creation of diverse molecular libraries.

Development of High-Throughput Screening Methodologies for Synthetic Optimization

Optimizing the synthesis of complex molecules is often a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies are being developed to accelerate this phase by allowing for the rapid and parallel testing of numerous reaction conditions.

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for HTS. adelphi.edu The distinct NMR signal of the fluorine nucleus provides a clean and sensitive probe for monitoring reaction progress and identifying promising candidates from complex mixtures without the need for extensive purification. adelphi.eduacs.org This technique, sometimes labeled FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), is rapid and requires only small amounts of material, making it ideal for screening large libraries of compounds or reaction conditions. adelphi.edu

Fragment-based screening using ¹⁹F NMR is another efficient strategy for early-stage drug discovery. By creating libraries of small, fluorinated molecular fragments, researchers can quickly identify which fragments bind to a biological target, such as RNA. nih.gov These "hits" can then be elaborated into more potent lead compounds. This approach has been shown to yield significantly higher hit rates against RNA targets when using libraries specifically optimized for RNA binding. nih.gov

The integration of HTS with automated synthesis platforms and machine learning algorithms will further streamline the optimization process, enabling researchers to quickly identify the ideal conditions for synthesizing and functionalizing molecules like this compound.

Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique properties conferred by the fluorine atom make fluorinated compounds like this compound valuable scaffolds for research at the intersection of organic chemistry and other scientific disciplines. nih.gov The strategic incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity. chinesechemsoc.orgunsw.edu.au

This has led to extensive multidisciplinary collaborations in fields such as:

Medicinal Chemistry and Chemical Biology: Fluorinated compounds are integral to modern drug discovery, with an estimated 20% of all pharmaceuticals containing fluorine. chinesechemsoc.org Research focuses on synthesizing fluorinated analogs of biologically active molecules to improve their efficacy and pharmacokinetic profiles. nih.govacs.org

Materials Science: The introduction of fluorine is a key strategy for developing advanced materials, including polymers, liquid crystals, and organic solar cells. unsw.edu.aursc.org Fluorination can enhance thermal stability, tune electronic properties, and control molecular packing, leading to materials with superior performance. rsc.org

Molecular Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET), an important diagnostic tool in medicine. nih.gov Developing new and efficient methods for ¹⁸F-labeling of bioactive molecules is a critical area of research that bridges synthetic chemistry with nuclear medicine.

The continued exploration of fluorine's effects at this multidisciplinary interface will undoubtedly lead to new breakthroughs in medicine, technology, and our fundamental understanding of molecular interactions. acs.orgacs.org

Q & A

Q. What are the standard synthetic routes for preparing 3-(Ethoxycarbonyl)-2-fluorobenzoic acid, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves introducing the ethoxycarbonyl group at the 3-position of a fluorobenzoic acid precursor. A common approach is esterification using ethyl chloroformate or coupling reactions with protected intermediates. For example:

Start with 2-fluorobenzoic acid and protect the carboxylic acid group (e.g., methyl ester formation).

Introduce the ethoxycarbonyl group via nucleophilic substitution or Friedel-Crafts acylation, ensuring regioselectivity.

Deprotect the carboxylic acid group under acidic or basic conditions.

Key parameters include:

- Temperature control : Fluorine's electronegativity can hinder reactivity; elevated temperatures (70–90°C) may be needed .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

- Purification : Column chromatography or recrystallization to isolate the product from ortho/para isomers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., splitting in aromatic protons) and ethoxycarbonyl signals (δ ~4.3 ppm for -OCH₂CH₃, δ ~165 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 227.06) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm resolves impurities. A validated method from a related ethoxycarbonyl compound uses pH 3.0 buffer for optimal retention and peak symmetry .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the ethoxycarbonyl group in the presence of a fluorine atom at the ortho position?

- Methodological Answer : Fluorine's steric and electronic effects can direct substitution. Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., boronic esters) to block competing positions .

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for the 3-position .

- Computational Modeling : DFT calculations predict transition states to favor ethoxycarbonyl addition at the 3-position .

Q. What strategies are recommended for resolving contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS to confirm functional groups. For example, IR peaks at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectra .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., di-ethoxycarbonyl isomers) and adjust synthetic conditions .

Q. How should one design a stability study for this compound under varying pH conditions, and what analytical approaches are critical?

- Methodological Answer :

- Study Design : Expose the compound to buffers at pH 1–13 (37°C, 1–4 weeks). Monitor degradation via:

- HPLC : Track peak area reduction and new impurity peaks .

- pH-Dependent Solubility : Use shake-flask methods to assess stability in aqueous/organic phases .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.